![molecular formula C6H4ClN3O2S B15335233 [1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride](/img/structure/B15335233.png)
[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride: is a heterocyclic aromatic organic compound characterized by a fused triazole and pyridine ring system with a sulfonyl chloride functional group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride typically involves the following steps:
Formation of the Triazolo[1,5-a]pyridine Core: : This can be achieved through cyclization reactions involving appropriate precursors such as enaminonitriles[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Introduction of the Sulfonyl Chloride Group: : The sulfonyl chloride group is introduced through chlorosulfonation reactions, where the triazolo[1,5-a]pyridine core is treated with chlorosulfonic acid or similar reagents[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient reaction conditions, and optimizing yield and purity. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques used to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfonyl chloride group can undergo oxidation reactions to form sulfonyl oxide derivatives.
Reduction: : Reduction reactions can convert the sulfonyl chloride group to sulfonic acids or sulfonamides.
Substitution: : Nucleophilic substitution reactions can replace the sulfonyl chloride group with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: : Nucleophiles like amines, alcohols, or thiols are used, often in the presence of a base.
Major Products Formed
Sulfonyl Oxides: : Formed through oxidation reactions.
Sulfonic Acids: : Resulting from reduction reactions.
Sulfonamides: : Produced via nucleophilic substitution with amines.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride: has diverse applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of various organic compounds.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Applied in the production of materials, such as phosphorescent organic light-emitting devices (PhOLEDs).
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: : It can bind to enzymes and receptors, influencing biological processes.
Pathways Involved: : The specific pathways depend on the biological context, but may include signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride: is compared with other similar compounds, such as:
Triazoles: : Known for their diverse biological activities and applications in pharmaceuticals.
Pyridines: : Versatile compounds used in various chemical syntheses.
Sulfonyl Chlorides: : Widely used in organic synthesis for introducing sulfonyl groups.
Properties
Molecular Formula |
C6H4ClN3O2S |
|---|---|
Molecular Weight |
217.63 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-7-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)5-1-2-10-6(3-5)8-4-9-10/h1-4H |
InChI Key |
VZVNQEXNQWNGSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


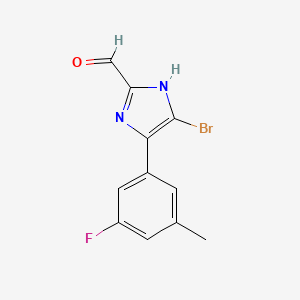
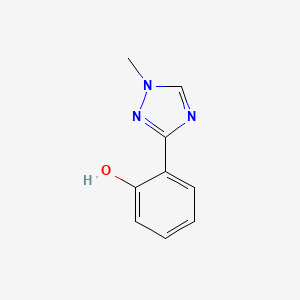

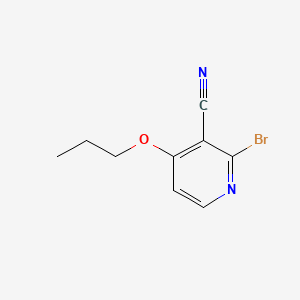
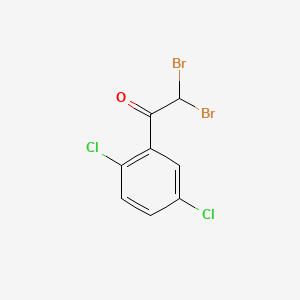
![3-Acetamido-N-[5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-4-methylbenzamide](/img/structure/B15335180.png)
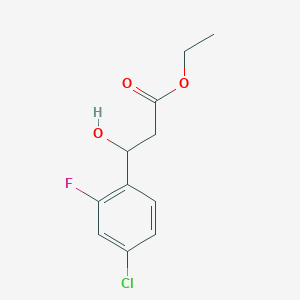
![3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B15335194.png)
![2-Methyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15335202.png)

![Methyl 1-Boc-6-[(diphenylmethylene)amino]indole-4-carboxylate](/img/structure/B15335211.png)
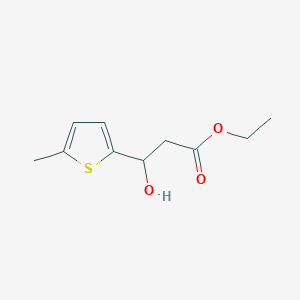
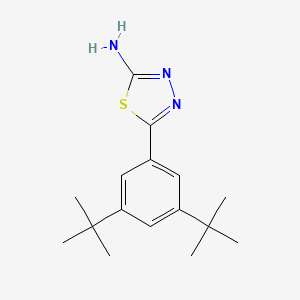
![(R)-2-[(S)-2-Aminopropanamido]propanoic Acid Hydrochloride](/img/structure/B15335231.png)
